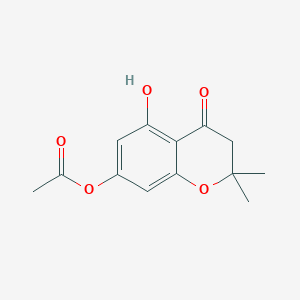
5-Hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2h-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate is an organic compound with the molecular formula C13H14O5. It is a derivative of chroman, a bicyclic compound that contains a benzene ring fused to a tetrahydropyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate typically involves the acetylation of 5-Hydroxy-2,2-dimethyl-4-oxochroman. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to facilitate the acetylation process, resulting in the formation of the desired acetate ester .
Industrial Production Methods
In an industrial setting, the production of 5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a bioactive compound.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate involves its interaction with specific molecular targets. It may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting certain enzymes involved in the inflammatory response. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate
- 2-(5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxyacetic acid
- 7-Acetoxy-4-methylcoumarin
Uniqueness
5-Hydroxy-2,2-dimethyl-4-oxochroman-7-yl acetate is unique due to its specific structural features, such as the presence of both hydroxyl and acetate groups on the chroman ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
58230-10-7 |
|---|---|
Molekularformel |
C13H14O5 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl) acetate |
InChI |
InChI=1S/C13H14O5/c1-7(14)17-8-4-9(15)12-10(16)6-13(2,3)18-11(12)5-8/h4-5,15H,6H2,1-3H3 |
InChI-Schlüssel |
HCPFPMIBGRLSTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=C2C(=O)CC(OC2=C1)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)
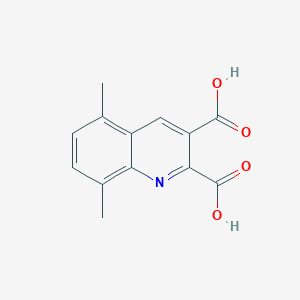
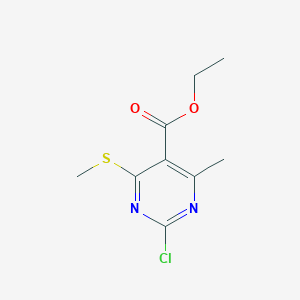
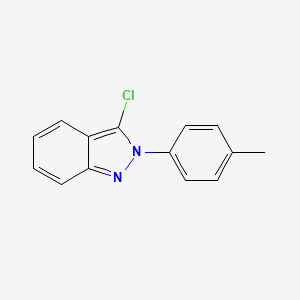



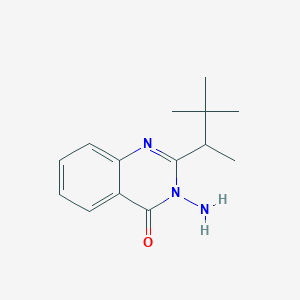

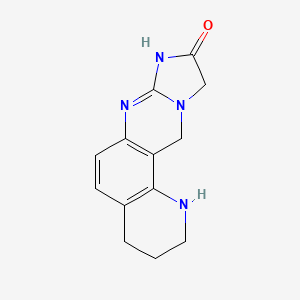
![3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B11866777.png)
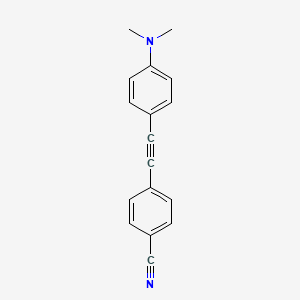

![1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione](/img/structure/B11866800.png)
